Azoxystrobin-d3: A Technical Guide to Isotopic Purity and Certification
Azoxystrobin-d3: A Technical Guide to Isotopic Purity and Certification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Azoxystrobin-d3, a deuterated analog of the broad-spectrum fungicide Azoxystrobin. This document outlines the critical parameters of isotopic and chemical purity as typically presented in a Certificate of Analysis (CoA) and details the experimental methodologies used for its characterization. Azoxystrobin-d3 is primarily utilized as an internal standard in analytical chemistry, particularly in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its deuteration provides a distinct mass difference from the unlabeled parent compound, enabling precise quantification in complex matrices.
Certificate of Analysis: Summary of Quantitative Data
A Certificate of Analysis for a high-purity deuterated standard like Azoxystrobin-d3 provides crucial data on its identity, purity, and stability. The following table summarizes the typical quantitative data found on a CoA for Azoxystrobin-d3. The values presented are representative and may vary between different commercial suppliers and batches.
| Parameter | Specification | Method |
| Identity | ||
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₂₂H₁₄D₃N₃O₅ | Mass Spectrometry |
| Molecular Weight | 406.41 g/mol | Mass Spectrometry |
| Purity | ||
| Chemical Purity | ≥98.0% | HPLC-UV |
| Isotopic Purity | ≥98.0 atom % D | Mass Spectrometry / NMR |
| Isotopic Enrichment | ≥99% | Mass Spectrometry |
| Physical Data | ||
| Melting Point | 116-118 °C | Capillary Method |
| Solubility | Soluble in Methanol, Acetonitrile | Visual Inspection |
| Storage | ||
| Recommended Storage | 2-8°C, under inert atmosphere | Manufacturer's Recommendation |
Experimental Protocols
The determination of isotopic and chemical purity of Azoxystrobin-d3 involves rigorous analytical techniques. The following sections detail the typical experimental protocols for the key analyses cited in the Certificate of Analysis.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography with UV detection is a standard method for assessing the chemical purity of Azoxystrobin-d3 by separating it from any unlabeled Azoxystrobin and other impurities.
Instrumentation:
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HPLC system with a UV-Vis detector
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Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Azoxystrobin-d3 reference standard
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Azoxystrobin certified reference material
Procedure:
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Standard Preparation: A stock solution of Azoxystrobin-d3 is prepared in a suitable solvent such as acetonitrile. A series of calibration standards are prepared by diluting the stock solution.
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Sample Preparation: A precisely weighed amount of the Azoxystrobin-d3 sample is dissolved in the mobile phase to a known concentration.
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Chromatographic Conditions:
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Mobile Phase: A gradient of acetonitrile and water is typically used.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
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Analysis: The calibration standards and the sample solution are injected into the HPLC system. The purity is calculated by comparing the peak area of Azoxystrobin-d3 in the sample to the total area of all peaks in the chromatogram.
Determination of Isotopic Purity by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic purity and enrichment of deuterated compounds like Azoxystrobin-d3.
Instrumentation:
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Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.
Reagents:
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Methanol or acetonitrile (LC-MS grade)
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Formic acid (optional, as a mobile phase additive)
Procedure:
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Sample Preparation: The Azoxystrobin-d3 sample is dissolved in a suitable solvent to a concentration of approximately 1 µg/mL.
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Infusion or LC-MS Analysis: The sample solution is either directly infused into the mass spectrometer or injected into the LC-HRMS system.
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Mass Spectrometry Parameters:
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Mass Range: m/z 100-1000
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Resolution: >10,000
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Data Analysis: The isotopic distribution of the molecular ion is analyzed. The isotopic purity is calculated by comparing the intensity of the ion peak corresponding to the deuterated molecule (d3) to the intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and over-deuterated (d4, etc.) species. The contribution of natural isotopes (e.g., ¹³C) is corrected for in the calculation.
Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, can be used to confirm the position of deuterium labeling and to estimate the isotopic purity.
Instrumentation:
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High-field NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
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Deuterated solvent (e.g., Chloroform-d, CDCl₃)
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Azoxystrobin-d3 sample
Procedure:
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Sample Preparation: The Azoxystrobin-d3 sample is dissolved in a deuterated solvent.
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NMR Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.
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Data Analysis: In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms the position of labeling. The integration of the remaining proton signals relative to a known internal standard can be used to estimate the isotopic purity. In the ¹³C NMR spectrum, the carbon atoms attached to deuterium will show a characteristic splitting pattern (a triplet for a CD group) and an isotopic shift compared to the unlabeled compound, further confirming the labeling.
Visualizations
Analytical Workflow for Purity Assessment
The following diagram illustrates the typical workflow for the comprehensive analysis of Azoxystrobin-d3 to certify its purity.
Caption: Analytical workflow for Azoxystrobin-d3 purity assessment.
Metabolic Pathway of Azoxystrobin
Azoxystrobin undergoes several metabolic transformations in biological systems. The following diagram depicts the main metabolic pathways.
Caption: Major metabolic pathways of Azoxystrobin.
